(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Description

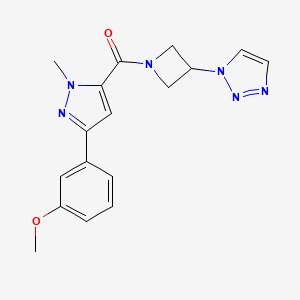

This compound is a hybrid heterocyclic system featuring a 1,2,3-triazole-substituted azetidine ring linked via a methanone bridge to a 1-methyl-3-(3-methoxyphenyl)pyrazole moiety. The 3-methoxyphenyl group introduces hydrophobicity and electron-donating properties, which may influence interactions with aromatic residues in enzymes or receptors. The 1,2,3-triazole moiety, known for its metabolic stability and hydrogen-bonding capabilities, is a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-21-16(9-15(19-21)12-4-3-5-14(8-12)25-2)17(24)22-10-13(11-22)23-7-6-18-20-23/h3-9,13H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHREGQGMHTNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)N4C=CN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Formation of the Azetidine Ring: This could involve the cyclization of a suitable precursor, such as a β-amino alcohol.

Formation of the Pyrazole Ring: This might be synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Coupling Reactions: The final step would involve coupling these ring systems together, possibly through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesizers and large-scale reactors, as well as rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The methoxy group on the phenyl ring could be oxidized to a hydroxyl group or further to a carboxylic acid.

Reduction: The carbonyl group in the methanone moiety could be reduced to an alcohol.

Substitution: The triazole and pyrazole rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets such as enzymes or receptors.

Industry

In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (triazole, pyrazole, azetidine) or functional roles (antitumor activity) with the target molecule:

Key Comparative Insights

Bioactivity :

- Thiazole/thiadiazole derivatives (e.g., 12a, 9b) exhibit potent anticancer activity, suggesting that the target compound’s pyrazole-triazole-azetidine scaffold may similarly target kinase or protease pathways .

- The absence of azetidine in these analogs highlights the need to evaluate whether the four-membered ring in the target compound enhances selectivity or metabolic stability.

Electronic and Steric Effects: The 3-methoxyphenyl group in the target compound may improve hydrophobic interactions compared to the nitro-substituted analog (Compound 8), which could reduce cellular toxicity .

Synthetic Accessibility: Synthesis of azetidine-containing compounds often requires specialized protocols to manage ring strain, whereas thiadiazoles/thiazoles (e.g., 9b, 12a) are typically synthesized via cyclocondensation of hydrazonoyl halides . Crystallographic validation (e.g., using SHELXL ) would be critical to confirm the target compound’s structure, given the complexity of its heterocyclic system.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule characterized by a complex structure that includes a triazole ring, an azetidine moiety, and a pyrazole derivative. This structural diversity suggests potential for various biological activities, making it a significant subject of investigation in medicinal chemistry.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Azetidine Ring Formation : Synthesized via cyclization reactions involving appropriate precursors.

- Coupling with Pyrazole Derivative : The final step involves coupling the triazole-azetidine intermediate with a pyrazole derivative under suitable conditions.

These synthetic routes allow for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Research indicates that compounds similar to this one exhibit promising anticancer activities. The pyrazole moiety is known to interact with multiple biological targets, enhancing its therapeutic potential against various cancer types. For instance, studies have shown that substituted pyrazoles can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The triazole and pyrazole rings are associated with anti-inflammatory properties. Compounds containing these structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammation . This suggests that the compound may serve as a potential anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of pyrazoles exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of This compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in crucial metabolic pathways.

- Receptor Modulation : It may act on specific receptors, altering their activity and leading to physiological effects.

Study 1: Anticancer Activity

A study on pyrazole derivatives demonstrated that compounds with similar structures significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through caspase activation .

Study 2: Anti-inflammatory Effects

In another research effort, a series of triazole-containing compounds were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in edema and inflammatory markers following treatment with these compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone?

- Methodology : The synthesis typically involves:

- Azetidine functionalization : Introducing the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .

- Pyrazole preparation : Substituting the pyrazole core with 3-methoxyphenyl and methyl groups using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

- Coupling reaction : Linking the azetidine and pyrazole units via a methanone bridge using acid chlorides (e.g., oxalyl chloride) and bases (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Critical factors : Control reaction temperature (0–5°C for acylation), solvent polarity, and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm substitution patterns on azetidine (δ 3.5–4.5 ppm for N-CH2), pyrazole (δ 6.5–7.5 ppm for aromatic protons), and triazole (δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 378.16) .

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) using fractional factorial designs. For example:

- Solvent optimization : Replace dichloromethane with THF for better solubility of intermediates .

- Catalyst selection : Use Pd(OAc)2/XPhos for pyrazole coupling to reduce side reactions .

- Scale-up considerations : Implement flow chemistry for exothermic steps (e.g., acylation) to enhance heat dissipation and reproducibility .

Q. How to resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

- Root-cause analysis :

- Purity verification : Re-analyze batches via HPLC-MS to rule out impurities (e.g., unreacted starting materials) .

- Assay variability : Validate cell-based assays with positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .

- Structural confirmation : Re-examine stereochemistry via X-ray crystallography or NOESY NMR to ensure correct spatial arrangement .

Q. What role does the triazole moiety play in modulating biological activity?

- Structure-Activity Relationship (SAR) :

- Hydrogen bonding : The triazole’s N-atoms act as hydrogen-bond acceptors, enhancing target binding (e.g., kinase ATP pockets) .

- Metabolic stability : Compare analogs with/without triazole to assess susceptibility to cytochrome P450 oxidation .

- Experimental approach : Synthesize triazole-free analogs and evaluate potency in enzymatic assays .

Q. How to evaluate the compound’s stability under physiological conditions?

- Stress testing :

- pH stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .

- Oxidative stress : Expose to H2O2 (3% v/v) to simulate in vivo oxidative metabolism .

- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., hydroxylated or demethylated derivatives) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase; PDB ID: 1M17). Prioritize poses with triazole-pyrazole interactions in the hydrophobic pocket .

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) to assess conformational flexibility of the azetidine ring .

Q. How to design analogs with improved pharmacokinetic properties?

- Bioisosteric replacement :

- Azetidine modification : Replace with pyrrolidine to reduce ring strain and improve metabolic stability .

- Methoxyphenyl substitution : Introduce electron-withdrawing groups (e.g., -CF3) to enhance membrane permeability .

- In silico ADME : Predict logP (AlogPS), solubility (SwissADME), and CYP inhibition (admetSAR) to prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.